molecular formula C16H16BrN3O4 B328619 N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name)

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name)

Cat. No.: B328619
M. Wt: 394.22 g/mol
InChI Key: ZLPCIVWMSSXGIV-UFWORHAWSA-N
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Description

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated furan ring, a hydrazone linkage, and a phenoxyacetamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Hydrazines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The hydrazone linkage can interact with various enzymes, potentially inhibiting their activity. The brominated furan ring may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
  • N-(2-{2-[(5-chloro-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide
  • N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(2-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(2-methylphenoxy)acetamide (non-preferred name) is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its chemical reactivity and biological activity. This brominated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its methyl, chloro, and iodo counterparts.

Properties

Molecular Formula

C16H16BrN3O4

Molecular Weight

394.22 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(2-methylphenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C16H16BrN3O4/c1-11-4-2-3-5-13(11)23-10-16(22)18-9-15(21)20-19-8-12-6-7-14(17)24-12/h2-8H,9-10H2,1H3,(H,18,22)(H,20,21)/b19-8+

InChI Key

ZLPCIVWMSSXGIV-UFWORHAWSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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